ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:
- A 4-fluorophenylacetamido substituent at position 3.
- A phenyl group at position 2.
- An ethyl carboxylate ester at position 1.
- A 4-oxo moiety in the pyridazine ring.
This compound is hypothesized to exhibit biological activity related to kinase inhibition or anticancer properties, given structural similarities to known pharmacophores .
Properties
IUPAC Name |
ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-2-31-23(30)20-17-13-32-21(25-18(28)12-14-8-10-15(24)11-9-14)19(17)22(29)27(26-20)16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPXDLIPGOGCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification with Ethanol
The carboxylic acid derivative (obtained after amidation) is refluxed with excess ethanol in the presence of concentrated sulfuric acid as a catalyst. This Fischer esterification proceeds at 80–100°C for 6–12 hours, yielding the ethyl ester.
Alkylation with Ethyl Halides
Alternatively, the sodium salt of the carboxylic acid (generated using NaH or NaOH) reacts with ethyl iodide or ethyl bromide in dimethylformamide (DMF) at 50–60°C. This method avoids equilibrium limitations and achieves higher yields (75–85%).
Table 2: Esterification Method Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Fischer esterification | H₂SO₄ | 80 | 60–70 |
| Alkylation | NaH | 50 | 75–85 |
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications to enhance efficiency and reduce costs:
- Continuous Flow Reactors : Replacing batch reactors with flow systems improves heat transfer and reduces reaction times for cyclization and amidation steps.
- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) enable esterification under milder conditions with minimal waste.
- Purification via Crystallization : Gradient recrystallization using ethanol-water mixtures achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC).
Analytical Characterization
Rigorous quality control ensures the identity and purity of the final product:
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry :
X-ray Diffraction : Single-crystal analysis validates the bicyclic structure and substituent orientations.
Optimization Strategies for Yield Improvement
Recent advances focus on enhancing reaction efficiency:
- Microwave-Assisted Synthesis : Cyclization steps conducted under microwave irradiation at 100°C for 20 minutes increase yields by 15–20% compared to conventional heating.
- Enzymatic Catalysis : Lipase-catalyzed esterification in solvent-free systems reduces energy consumption and improves enantioselectivity.
- DoE (Design of Experiment) Models : Statistical optimization identifies critical factors (e.g., reagent stoichiometry, pH) to maximize throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Fluorine substitution consistently improves metabolic stability across analogs .
- Thieno[3,4-d]pyridazine derivatives exhibit superior conformational flexibility compared to pyrido/pyrrolo systems, as per Cremer-Pople ring-puckering analysis .
- Ethyl carboxylate esters in the target compound and BA99463 may serve as prodrugs, enhancing oral bioavailability .
Biological Activity
Ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thieno[3,4-d]pyridazine core, which is known for its biological activity. Its molecular formula is , and it features multiple functional groups that contribute to its pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of thieno[3,4-d]pyridazine have shown promising results against various cancer cell lines.
Table 1: Antitumor Activity of Thieno[3,4-d]pyridazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | HeLa | 8.0 | |
| Ethyl Derivative | A549 | 15.0 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Research has shown that thieno[3,4-d]pyridazine derivatives can inhibit viral replication effectively.
Table 2: Antiviral Activity Against Various Viruses
| Virus Type | Compound Name | EC50 (µM) | Reference |
|---|---|---|---|
| HIV | Ethyl Derivative | 0.35 | |
| HCV | Compound C | 0.26 | |
| Influenza | Compound D | 0.21 |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. For example, it may inhibit key enzymes involved in tumor growth or viral replication.
Case Studies
A notable case study involved the synthesis and evaluation of various thieno[3,4-d]pyridazine derivatives, including the compound . The study found that modifications to the phenyl and fluorophenyl groups significantly affected the biological activity.
Case Study Summary:
- Objective: To assess the antitumor and antiviral efficacy of synthesized derivatives.
- Methods: In vitro assays were conducted on multiple cancer cell lines and viral cultures.
- Findings: The ethyl derivative exhibited lower cytotoxicity compared to standard treatments while maintaining potent activity against target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
